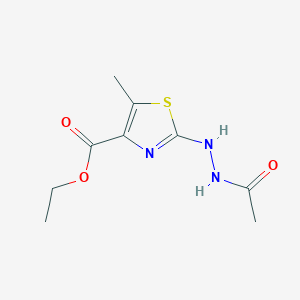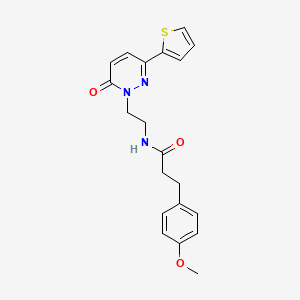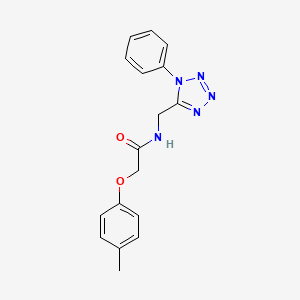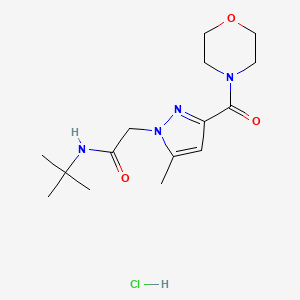![molecular formula C19H28N4O3 B2760561 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-06-2](/img/structure/B2760561.png)
7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound name suggests that it is a type of oxazolopurine, which is a class of compounds containing a purine base (a type of nitrogen-containing heterocycle) fused to an oxazole ring . The “7-(tert-butyl)-3-heptyl” part suggests that there are tert-butyl and heptyl substituents on the oxazolopurine core .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the fused ring system and the presence of multiple substituents . The oxazole and purine rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
Oxazolopurines can participate in a variety of chemical reactions, including further substitution reactions, ring-opening reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tert-butyl and heptyl groups would likely make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and Therapeutic Potential
Serotonin Receptor Affinity : Research has shown that derivatives of purine-2,6-dione, similar in structure to 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, exhibit significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential for psychotropic activities, including antidepressant and anxiolytic effects. These compounds, through their interaction with serotonin receptors, have demonstrated promising pharmacological profiles in animal models, highlighting their potential therapeutic applications in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity : Certain guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system, which share a structural motif with the compound , have been synthesized and evaluated for their antiviral activity. These compounds show potential against viruses such as the Semliki Forest virus, suggesting their use in developing antiviral therapies (Kini et al., 1991).
Immunomodulatory Effects : The synthesis of novel analogues in the thiazolo[4,5-d]pyrimidine ring system aimed at investigating their immunomodulatory effects revealed significant activities. These findings underscore the potential of such compounds in enhancing immune responses, which could be leveraged in designing new immunotherapeutic agents (Nagahara et al., 1990).
Role in Drug Design and Medicinal Chemistry
Adenosine Receptor Ligands and Anticonvulsants : The structural investigation into oxazolo[2,3-f]purinediones, compounds related to the specified chemical, has led to the identification of their potency as adenosine receptor ligands and their potential as anticonvulsants. These findings support the role of such compounds in the development of novel treatments for neurological conditions (Drabczyńska et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research into tricyclic triazino and triazolo[4,3-e]purine derivatives has unveiled their potential in exhibiting anticancer, anti-HIV-1, and antimicrobial activities. Such studies indicate the multifaceted therapeutic applications of these compounds, making them valuable candidates for further drug development efforts (Ashour et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-tert-butyl-2-heptyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-6-7-8-9-10-11-22-16(24)14-15(21(5)18(22)25)20-17-23(14)12-13(26-17)19(2,3)4/h12H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLPJAOJMZNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)


![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)

![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)
